Ethyl Ester vs. Methyl Ester: Measured Lipophilicity Differential Governs Membrane Permeability and Metabolic Stability
The target compound, as an ethyl ester, is predicted to exhibit a cLogP approximately 0.5 log units higher than its direct methyl ester analog (CAS 2060045-64-7), which has a vendor-reported measured LogP of 1.19 . Based on the established Hansch-Fujita π contribution of a methylene group (π ≈ 0.5), the ethyl ester is estimated at cLogP ~1.7 . This lipophilicity increment is expected to translate into a ~3.2-fold higher theoretical octanol-water partition coefficient, directly impacting passive membrane permeability and the compound's susceptibility to esterase-mediated hydrolysis . In the context of the broader pyrazolone SAR landscape, where the 4-methylphenyl-substituted pyrazolone core has been shown to engage CES2 (a serine hydrolase that also hydrolyzes ester substrates), the ester moiety identity may influence both metabolic stability and bioactivation kinetics [1].
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | Ethyl ester: cLogP ~1.7 (estimated by methylene π-contribution method); TPSA 64.09 Ų; MW 260.29 g/mol |
| Comparator Or Baseline | Methyl ester analog (CAS 2060045-64-7): measured LogP 1.19 (vendor-reported); TPSA ~64 Ų; MW 246.26 g/mol |
| Quantified Difference | ΔLogP ≈ +0.5 units; ~3.2-fold higher predicted octanol-water partition coefficient for the ethyl ester. MW difference: +14.03 g/mol (+5.7%). |
| Conditions | Physicochemical property comparison using vendor-reported LogP for the methyl ester (source: leyan.com) and estimated cLogP for the ethyl ester using the Hansch-Fujita π method. |
Why This Matters
For procurement decisions in drug discovery programs, the ethyl ester offers a distinct lipophilicity window that may be preferable when balancing oral absorption (requiring sufficient lipophilicity) against metabolic liability (higher LogP often correlates with faster oxidative metabolism); the methyl ester cannot simply be substituted without altering these parameters.
- [1] Qian XK, et al. Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. Bioorg Med Chem. 2021; 41: 116213. PMID: 33965840. Demonstrates 4-methylphenyl-pyrazolone scaffold engagement with CES2; IC₅₀ of lead compound 27 = 0.13 μM. View Source
